molecular formula C10H20N2O3 B2638588 tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate CAS No. 1802334-66-2

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

Cat. No. B2638588
CAS RN: 1802334-66-2
M. Wt: 216.281
InChI Key: ABPWYJBKUUVONI-SFYZADRCSA-N
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Description

“tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate” is a chemical compound with the CAS Number: 1802334-66-2 . It has a molecular weight of 216.28 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 216.28 . The compound’s InChI code provides additional information about its molecular structure .

Scientific Research Applications

Environmental Presence and Exposure

  • Exposure to Synthetic Phenolic Antioxidants : Research has identified synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), a compound with tert-butyl groups, in a wide range of consumer products. Studies on human exposure to these antioxidants have been conducted to understand their presence in human urine and the implications of their widespread use. For instance, Wang et al. (2019) explored the quantitative identification of BHT in urine samples across different countries, highlighting the global exposure to these compounds and the potential for human biomonitoring (Wang & Kannan, 2019).

Metabolism and Health Implications

  • Metabolism of Synthetic Phenolic Antioxidants : Further research has delved into the metabolism of tert-butyl derivatives, such as BHT, in humans. For example, studies on pregnant women have shown the transplacental transfer of these compounds, suggesting prenatal exposure. This research underscores the importance of understanding the metabolic pathways and health implications of tert-butyl derivatives (Du et al., 2019).

Dissolution of Cholesterol Gallstones

  • Use in Medical Procedures : Some tert-butyl derivatives, like methyl tert-butyl ether (MTBE), have been investigated for medical applications such as the dissolution of cholesterol gallstones. This represents a specific scientific application of tert-butyl derivatives, demonstrating their potential utility in therapeutic interventions (Thistle et al., 1989).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWYJBKUUVONI-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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